2-Chloro-5-(3-fluorophenyl)pyrimidine
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Overview
Description
2-Chloro-5-(3-fluorophenyl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C10H6ClFN2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-(3-fluorophenyl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and an arylboronic acid as the coupling partner. The reaction is carried out in a solvent mixture of 1,4-dioxane and water, with potassium phosphate (K3PO4) as the base. The reaction mixture is refluxed at 90°C for 18 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar coupling reactions but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization and recrystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: K3PO4, Na2CO3
Solvents: 1,4-Dioxane, acetonitrile
Reaction Conditions: Reflux at 90°C, high-pressure autoclaves for industrial scale
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aminopyrimidines: Formed through substitution reactions with amines.
Scientific Research Applications
2-Chloro-5-(3-fluorophenyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in pharmaceutical applications, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
Uniqueness
2-Chloro-5-(3-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, its ability to participate in various coupling reactions makes it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C10H6ClFN2 |
---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-5-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-2-1-3-9(12)4-7/h1-6H |
InChI Key |
QPTXIWXKDLTXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
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